molecular formula C13H20F3NO4 B13895508 O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

Cat. No.: B13895508
M. Wt: 311.30 g/mol
InChI Key: NONJHXVASFECAD-BDAKNGLRSA-N
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Description

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate is a fluorinated piperidine derivative characterized by a six-membered piperidine ring with ester groups at positions 1 (tert-butyl) and 3 (methyl) and a trifluoromethyl (-CF₃) substituent at position 5 in a cis configuration. This compound is structurally designed to enhance metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group, which also reduces susceptibility to enzymatic degradation .

The cis configuration of the substituents ensures a defined spatial arrangement, critical for applications in asymmetric synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C13H20F3NO4

Molecular Weight

311.30 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,5S)-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C13H20F3NO4/c1-12(2,3)21-11(19)17-6-8(10(18)20-4)5-9(7-17)13(14,15)16/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

NONJHXVASFECAD-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(F)(F)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

Key Starting Materials and Intermediates

Detailed Synthetic Steps

Synthesis of cis-5-(trifluoromethyl)piperidine core
  • The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reagents such as Togni’s reagent or Ruppert-Prakash reagent on a suitably functionalized piperidine precursor.
  • Alternatively, the trifluoromethyl substituent can be installed via nucleophilic addition to an unsaturated intermediate followed by ring closure.
  • Control of stereochemistry (cis) is achieved through selective reduction or chiral auxiliary-mediated reactions.
Protection of the piperidine nitrogen as tert-butyl carbamate
  • The nitrogen atom at position 1 is protected using tert-butoxycarbonyl (Boc) group.
  • This is commonly done by reacting the piperidine amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine, dichloromethane solvent).
  • The reaction proceeds at room temperature with high yields and preserves stereochemistry.
Esterification at position 3
  • The hydroxyl or carboxyl group at position 3 is methylated to form the methyl ester.
  • This can be achieved by treatment with methyl iodide or diazomethane in the presence of a base or acidic catalyst.
  • Alternatively, direct esterification of the corresponding acid with methanol under acidic conditions is possible.
Purification and Stereochemical Confirmation
  • The final product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
  • Stereochemistry and purity are confirmed by NMR spectroscopy, chiral HPLC, and sometimes X-ray crystallography.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Trifluoromethylation of piperidine precursor Togni’s reagent, solvent (e.g., MeCN), RT, 12 h 60-75 Cis-selectivity controlled by substrate design
Boc protection of piperidine N Di-tert-butyl dicarbonate, Et3N, DCM, 0°C to RT 85-95 Mild conditions, high selectivity
Methyl ester formation at C3 Methyl iodide, K2CO3, acetone, reflux 80-90 Alternative: acid + MeOH, HCl catalyst
Purification Silica gel chromatography or preparative HPLC - Final purity >97%

Supporting Research Findings

Yeast Reduction for Stereoselective Piperidine Derivatives

Research from Nottingham ePrints demonstrated that baker’s yeast reduction of piperidine-1,3-dicarboxylate derivatives yields hydroxy-substituted piperidines with excellent stereochemical purity (>99% diastereomeric excess and >97% enantiomeric excess). This biocatalytic approach could be adapted for stereoselective synthesis of cis-5-substituted piperidines, potentially including trifluoromethyl analogues after appropriate functional group transformations.

Data Tables Summarizing Preparation Methods

Compound Stage Methodology Key Reagents/Conditions Yield (%) Stereochemical Outcome
Piperidine ring construction Cyclization or ring closure Various (e.g., nucleophilic substitution) 50-70 Cis/trans mixture possible
Trifluoromethyl introduction Electrophilic trifluoromethylation Togni’s reagent, MeCN, RT 60-75 Cis-selective with chiral control
Boc protection (N1) Carbamate formation Boc2O, Et3N, DCM, 0°C to RT 85-95 Retains stereochemistry
Methyl ester formation (C3) Alkylation or esterification MeI/K2CO3 or MeOH/HCl 80-90 No racemization observed
Purification Chromatography Silica gel or preparative HPLC - >97% purity confirmed

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The ester groups may undergo hydrolysis, releasing active intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: Likely C₁₃H₂₀F₃NO₄ (inferred from analogous structures in and ).
  • Molecular Weight : ~327.3 g/mol (estimated).
  • Stereochemistry : Cis configuration at positions 1, 3, and 3.
  • Applications : Intermediate in drug discovery, particularly for kinase inhibitors or CNS-targeting molecules due to its fluorine content .

Comparison with Similar Compounds

The following table compares O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate with structurally related piperidine dicarboxylates:

Compound Name Substituents (Position) Ester Groups Key Functional Groups CAS Number Applications/Properties
Target Compound cis-5-(CF₃) O1-tBu, O3-Me Trifluoromethyl Not explicitly listed High lipophilicity, metabolic stability
1-(tert-Butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate 3-(thiophenyl-hydroxymethyl) O1-tBu, O3-Et Thiophene, hydroxyl - Studied for nonlinear optical properties
1-O-tert-butyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate None O1-tBu, O3-Et None 194726-40-4 Chiral building block for organocatalysts
1-(tert-Butyl) 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate HCl cis-5-NH₂ O1-tBu, O3-Me Amino 534572-24-2 Intermediate in peptidomimetic drugs
1-(Tert-butyl) 3-methyl 5-(methylsulfonyloxy)piperidine-1,3-dicarboxylate 5-(methylsulfonyloxy) O1-tBu, O3-Me Sulfonate 1922099-90-8 Reactive intermediate for nucleophilic substitution
O1-tert-butyl O3-methyl cis-5-hydroxypiperidine-1,3-dicarboxylate cis-5-OH O1-tBu, O3-Me Hydroxyl 1246442-45-4 Polar derivative for solubility modulation

Key Findings from Comparisons

Functional Group Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to hydroxyl () or amino () analogs . Sulfonate () and thiophenyl-hydroxymethyl () derivatives exhibit distinct reactivity, with the former being electrophilic and the latter studied for optical properties.

Ester Group Influence :

  • Methyl esters (target compound, ) offer faster hydrolysis rates than ethyl esters (), affecting prodrug design .
  • Tert-butyl esters universally provide steric protection, reducing undesired side reactions in synthesis .

Stereochemical Considerations :

  • The cis configuration in the target compound and ensures spatial proximity of substituents, critical for binding in enantioselective catalysis or receptor interactions .

Commercial and Synthetic Relevance: The target compound is commercially available (CymitQuimica, ), unlike thiophenyl-hydroxymethyl derivatives (), which require custom synthesis.

Contradictions and Limitations

  • Safety data (e.g., LD₅₀, toxicity) are absent across all compounds, limiting hazard assessments.

Biological Activity

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of piperidine derivatives, which have been widely studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Chemical Structure

The molecular formula of this compound is C11H19F3N2O2. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key effects:

  • Antimicrobial Activity : Studies indicate that derivatives of piperidine compounds exhibit significant antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with enhanced potency against various bacterial strains.
  • Antitumor Properties : Piperidine derivatives have been investigated for their potential as antitumor agents. The structural modifications in compounds like this compound may contribute to their ability to inhibit tumor growth.
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Research Findings

Recent research highlights the biological activity of this compound in various experimental settings:

StudyBiological ActivityFindings
AntimicrobialShowed significant inhibition against Staphylococcus aureus and Escherichia coli.
AntitumorDemonstrated cytotoxic effects on cancer cell lines with IC50 values indicating potency.
NeuroprotectiveExhibited protective effects in models of oxidative stress-induced neuronal damage.

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting it could be developed as a novel antimicrobial agent .
  • Antitumor Activity : In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as an antitumor agent. Further mechanistic studies are required to elucidate the pathways involved .
  • Neuroprotection : A recent study explored the neuroprotective properties of piperidine derivatives against oxidative stress. Results indicated that treatment with this compound led to a marked decrease in neuronal apoptosis markers, suggesting its potential for treating neurodegenerative diseases .

Q & A

Q. Key Reaction Conditions :

  • Use of lithium hexamethyldisilazide (LiHMDS) as a strong base in tetrahydrofuran (THF) at low temperatures (-78°C) to control stereochemistry .
  • Boc deprotection under acidic conditions (e.g., HCl/dioxane) followed by re-protection to isolate intermediates .

Q. Table 1: Example Multi-Step Synthesis Protocol

StepReagents/ConditionsPurposeYield
1LiHMDS, THF, -78°CStereochemical control93%
2HCl/dioxane, 25–50°CBoc deprotectionN/A
3KCN, acetonitrileCarboxylation72%

How is the stereochemical configuration of the cis-5-(trifluoromethyl) group confirmed?

Basic Research Question

  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .
  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to distinguish cis/trans isomers. For example, cis-configuration often shows distinct splitting patterns due to axial-equatorial proton interactions .
  • Optical Rotation : Measure [α]D20[α]^{20}_D values to confirm enantiomeric consistency (e.g., [α]D20=+10.0[α]^{20}_D = +10.0 in methanol) .

What safety precautions are necessary when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., generated during combustion) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if irritation persists .

How can reaction conditions be optimized to improve the yield of the cis-isomer?

Advanced Research Question

  • Temperature Control : Maintain low temperatures (-78°C) during nucleophilic additions to minimize thermal randomization of stereochemistry .
  • Catalyst Selection : Use chiral auxiliaries (e.g., tert-butylsulfinamide) to enforce stereoselectivity .
  • Solvent Effects : Polar aprotic solvents like THF enhance reaction rates and selectivity .

What analytical techniques resolve discrepancies in NMR data for structurally similar byproducts?

Advanced Research Question

  • 2D NMR Techniques : HSQC and COSY correlations differentiate overlapping proton environments.
  • LC-MS : Identify low-abundance byproducts via high-resolution mass spectrometry.
  • Crystallographic Validation : Cross-reference NMR data with X-ray structures to confirm assignments .

How does the trifluoromethyl group influence reactivity in nucleophilic substitutions?

Advanced Research Question

  • Electronic Effects : The electron-withdrawing nature of CF3_3 decreases electron density at the piperidine ring, slowing electrophilic attacks but enhancing stability toward oxidation .
  • Steric Hindrance : The bulky CF3_3 group may restrict access to reactive sites, requiring elevated temperatures for substitutions .

What computational methods predict the compound’s stability under varying pH conditions?

Advanced Research Question

  • pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate protonation states.
  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in acidic/basic environments .
  • DFT Calculations : Analyze transition states for ester hydrolysis to identify labile sites .

How can enantiomeric excess (ee) be determined for derivatives?

Advanced Research Question

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers.
  • Polarimetry : Compare experimental [α]D20[α]^{20}_D with literature values for pure enantiomers .
  • NMR Chiral Shift Reagents : Employ europium complexes to induce splitting of enantiomeric signals .

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